![molecular formula C14H12ClFO B3043300 4-Chloro-3-fluoro-4'-methylbenzhydrol CAS No. 842140-55-0](/img/structure/B3043300.png)
4-Chloro-3-fluoro-4'-methylbenzhydrol
Overview
Description
4-Chloro-3-fluoro-4’-methylbenzhydrol is a chemical compound with the molecular formula C14H12ClFO and a molecular weight of 250.7 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-fluoro-4’-methylbenzhydrol consists of 14 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom .Scientific Research Applications
Heterocyclic Compound Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been employed as a versatile building block in heterocyclic oriented synthesis (HOS), leading to the formation of diverse nitrogenous heterocycles including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles have significant importance in drug discovery due to their wide range of biological activities (Křupková, Funk, Soural, & Hlaváč, 2013).
Fluorination Techniques
The synthesis of 3-Chloro-4-fluoroaniline, another similar compound, has been investigated using low-pressure hydrogenation techniques. This process involved the use of a Pt-Cu-S / C catalyst, demonstrating high catalytic activity and selectivity. Such fluorination techniques are critical for introducing fluorine atoms into organic molecules, which can significantly alter their chemical and biological properties (Wen-xia, 2014).
Pesticide and Herbicide Intermediates
Compounds like 3-(4-Chloro 2 fluoro 5 methoxyphenyl) 1 methyl 5 trifluoromethyl 1H pyrazole have been synthesized as intermediates for herbicides. These intermediates play a crucial role in the development of new agrochemicals aimed at improving crop protection and yield (Zhou Yu, 2002).
Electrophilic Fluorination
Electrophilic fluorination is a promising area of research for the introduction of fluorine into organic molecules. Compounds like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) have been utilized as key electrophilic fluorinating reagents due to their effectiveness and straightforward application in various synthetic processes (Singh & Shreeve, 2004).
Analytical Applications
Derivatives of chloro-fluoro compounds have been applied in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for the derivatization of amines and amino acids. These applications are essential for the analysis of complex biological samples and the development of new analytical methods (Aboul-Enein, Elbashir, & Suliman, 2011).
properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(4-methylphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8,14,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJJDUMRMOLNEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222407 | |
Record name | 4-Chloro-3-fluoro-α-(4-methylphenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoro-4'-methylbenzhydrol | |
CAS RN |
842140-55-0 | |
Record name | 4-Chloro-3-fluoro-α-(4-methylphenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842140-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-fluoro-α-(4-methylphenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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